molecular formula C6H8N2O2 B14176234 3-(Prop-2-en-1-yl)imidazolidine-2,4-dione CAS No. 89532-66-1

3-(Prop-2-en-1-yl)imidazolidine-2,4-dione

Cat. No.: B14176234
CAS No.: 89532-66-1
M. Wt: 140.14 g/mol
InChI Key: QHWUAGOQTZKGMF-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)imidazolidine-2,4-dione is a heterocyclic organic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of an imidazolidine ring substituted with a prop-2-en-1-yl group at the 3-position. Imidazolidinediones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of an appropriate imidazolidine-2,4-dione precursor with a prop-2-en-1-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the imidazolidine nitrogen attacks the electrophilic carbon of the prop-2-en-1-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its biological activities, including antibacterial and antifungal properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as anti-inflammatory and antitumor activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

3-(Prop-2-en-1-yl)imidazolidine-2,4-dione can be compared with other imidazolidinedione derivatives, such as:

    5,5-Diphenylimidazolidine-2,4-dione: Known for its anticonvulsant properties.

    3-(Hydroxymethyl)-1-prop-2-ynylimidazolidine-2,4-dione: Studied for its antibacterial activities.

    3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione: Investigated for its potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-prop-2-enylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-3-8-5(9)4-7-6(8)10/h2H,1,3-4H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWUAGOQTZKGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317810
Record name 3-(prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89532-66-1
Record name NSC320854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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